6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the pyrazolo[1,5-a]pyrimidine class
Mode of Action
Compounds of the pyrazolo[1,5-a]pyrimidine class have been found to inhibit cdk2, a cyclin-dependent kinase . They bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase’s activity .
Biochemical Pathways
If the compound does indeed inhibit cdk2 as other pyrazolo[1,5-a]pyrimidines do , it would affect cell cycle progression, as CDK2 plays a crucial role in cell cycle regulation.
Result of Action
If it does inhibit cdk2, it could potentially halt cell cycle progression, leading to cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactionsKey reagents often include allyl bromide, 2-methoxyethylamine, and phenylboronic acid, with catalysts such as palladium used in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Indole derivatives: Known for their biological activities and structural similarities.
Uniqueness
6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-8-16-14(2)22-19-17(15-9-6-5-7-10-15)13-21-23(19)18(16)20-11-12-24-3/h4-7,9-10,13,20H,1,8,11-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSFEWRUKOEDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)NCCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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